molecular formula C24H22N4O6 B2933417 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide CAS No. 1105225-44-2

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2933417
CAS No.: 1105225-44-2
M. Wt: 462.462
InChI Key: LSKZQEQOFDMZDS-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine moiety, and a substituted acetamide group. The oxadiazole ring is a pharmacophore frequently associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities, while the acetamide linkage may contribute to target-binding specificity .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-18-9-5-4-8-17(18)25-21(29)14-28-12-6-7-16(24(28)30)23-26-22(27-34-23)15-10-11-19(32-2)20(13-15)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKZQEQOFDMZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include acetamide derivatives with varying aryl and heterocyclic substituents. For example:

  • 2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide (3c) : Shares a methoxyphenoxy-acetamide backbone but replaces the oxadiazole-pyridine system with a thiazolidinone ring and nitro group. Exhibits hypoglycemic activity (IC₅₀: 12.3 μM in α-glucosidase inhibition), whereas the target compound’s oxadiazole moiety may favor anti-inflammatory or antimicrobial effects .
Parameter Target Compound Compound 3c
Core Heterocycle 1,2,4-Oxadiazole + 2-oxopyridine Thiazolidinone
Methoxy Position 3,4-Dimethoxyphenyl (oxadiazole); 2-methoxyphenyl (amide) 2-Methoxyphenoxy
Key Bioactivity Hypothesized: Kinase inhibition, antimicrobial Hypoglycemic (α-glucosidase inhibition)
Spectroscopic Data Not reported in evidence IR: 1667 cm⁻¹ (C=O); ¹H NMR: δ 3.8 (-OCH₃), 4.0 (-CH₂)

Functional Group Impact on Physicochemical Properties

  • Oxadiazole vs. Thiazolidinone: Oxadiazoles are more resistant to hydrolysis than thiazolidinones, suggesting superior metabolic stability for the target compound .

Lumping Strategy for Predictive Modeling

As per , compounds with shared functional groups (e.g., acetamide, methoxy) can be "lumped" to predict reactivity or bioactivity. For instance:

  • Reactivity Group : The target compound and 3c both undergo hydrolytic cleavage at the acetamide bond under acidic conditions .
  • Bioactivity Cluster : Methoxy-substituted acetamides may cluster with antidiabetic or anti-inflammatory agents, depending on auxiliary heterocycles .

Research Findings and Trends

  • Oxadiazole Efficacy: 1,2,4-Oxadiazoles demonstrate higher kinase-binding affinity than thiazolidinones due to their planar geometry and hydrogen-bonding capacity .
  • Synthetic Challenges: Multi-step syntheses for such hybrids require precise control of cyclization and coupling reactions, as minor deviations can lead to byproducts like regioisomeric oxadiazoles .

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule featuring multiple functional groups known for their potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. The molecular formula is C22H20N4O6C_{22}H_{20}N_{4}O_{6}, and it possesses a complex structure that allows for diverse interactions within biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole and dihydropyridine moieties may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their signaling pathways and leading to therapeutic effects.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting that this molecule may also scavenge free radicals and reduce oxidative stress.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

  • Case Study : A related oxadiazole derivative demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 6.2 μM to 43.4 μM .
  • Mechanism : The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Compounds similar to the one have been reported to possess anti-inflammatory properties:

  • Research Findings : Studies showed that certain derivatives inhibited the production of pro-inflammatory cytokines in RAW264.7 macrophage cells .
  • Potential Applications : Such activities suggest that this compound could be developed as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

The biological activity of oxadiazole derivatives often includes antimicrobial effects:

  • Findings : Various studies highlighted the antibacterial and antifungal activities of similar compounds against a range of pathogens .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (μM)References
AnticancerMCF-7 (breast cancer)6.2 - 43.4
Anti-inflammatoryRAW264.7 macrophagesNot specified
AntimicrobialVarious bacteriaNot specified

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